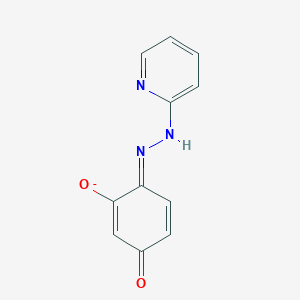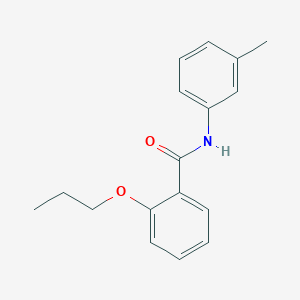![molecular formula C19H20ClN3O3 B268798 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268798.png)
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CAFB, is a chemical compound that has been widely studied for its potential applications in scientific research. CAFB belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes called kinases. In
作用機序
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by selectively inhibiting the activity of specific kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these kinases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can disrupt the signaling pathways that are involved in disease progression, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide depend on the specific kinases that are inhibited by the compound. In cancer cells, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In other diseases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may have different effects depending on the specific signaling pathways that are involved.
実験室実験の利点と制限
One of the main advantages of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for specific kinases, which allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has some limitations, such as its potential toxicity and the difficulty of synthesizing the compound in large quantities.
将来の方向性
There are several future directions for research on 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of new kinase targets for the compound, and the investigation of the compound's potential applications in other diseases. Additionally, researchers may explore the use of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride, which is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide to produce 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer treatment, as 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
製品名 |
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C19H20ClN3O3 |
分子量 |
373.8 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-3-1-4-16(11-14)23-19(25)22-15-8-6-13(7-9-15)18(24)21-12-17-5-2-10-26-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H2,22,23,25) |
InChIキー |
IYYHWNXJTLISDX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)